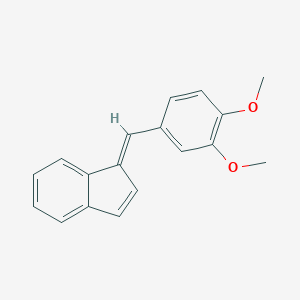![molecular formula C17H15N3O3S B271431 5-[1-(2-furylmethyl)-5-methoxy-2-methyl-1H-indol-3-yl]-1,3,4-oxadiazol-2-yl hydrosulfide](/img/structure/B271431.png)
5-[1-(2-furylmethyl)-5-methoxy-2-methyl-1H-indol-3-yl]-1,3,4-oxadiazol-2-yl hydrosulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[1-(2-furylmethyl)-5-methoxy-2-methyl-1H-indol-3-yl]-1,3,4-oxadiazol-2-yl hydrosulfide is a chemical compound that has been widely studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for investigating biochemical and physiological processes. In
Applications De Recherche Scientifique
5-[1-(2-furylmethyl)-5-methoxy-2-methyl-1H-indol-3-yl]-1,3,4-oxadiazol-2-yl hydrosulfide has been used in a variety of scientific research applications. One of the most promising areas of research involves the study of the compound's mechanism of action. This compound has been shown to interact with a variety of biological molecules, including enzymes and receptors, and has the potential to be used as a tool for investigating these interactions.
Mécanisme D'action
The mechanism of action of 5-[1-(2-furylmethyl)-5-methoxy-2-methyl-1H-indol-3-yl]-1,3,4-oxadiazol-2-yl hydrosulfide is not yet fully understood. However, it is believed that the compound interacts with specific biological molecules, such as enzymes and receptors, and may modulate their activity. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
5-[1-(2-furylmethyl)-5-methoxy-2-methyl-1H-indol-3-yl]-1,3,4-oxadiazol-2-yl hydrosulfide has been shown to have a variety of biochemical and physiological effects. For example, the compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, the compound has been shown to modulate the activity of certain receptors, such as the GABA-A receptor, which is involved in the regulation of neuronal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-[1-(2-furylmethyl)-5-methoxy-2-methyl-1H-indol-3-yl]-1,3,4-oxadiazol-2-yl hydrosulfide in lab experiments is that it has been shown to have a high degree of selectivity for certain biological molecules. This makes it a useful tool for investigating specific biochemical and physiological processes. However, one limitation of using this compound is that its mechanism of action is not yet fully understood, which makes it difficult to interpret the results of experiments involving the compound.
Orientations Futures
There are many future directions for research involving 5-[1-(2-furylmethyl)-5-methoxy-2-methyl-1H-indol-3-yl]-1,3,4-oxadiazol-2-yl hydrosulfide. One area of research involves further elucidating the compound's mechanism of action. This could involve using the compound in combination with other biochemical and physiological tools, such as genetic manipulation and imaging techniques. Additionally, the compound could be used in the development of new therapies for a variety of diseases, such as Alzheimer's disease and epilepsy. Finally, the compound could be used in the development of new diagnostic tools for a variety of conditions, such as cancer and infectious diseases.
Conclusion:
In conclusion, 5-[1-(2-furylmethyl)-5-methoxy-2-methyl-1H-indol-3-yl]-1,3,4-oxadiazol-2-yl hydrosulfide is a promising compound that has shown potential in a variety of scientific research applications. While its mechanism of action is not yet fully understood, the compound has been shown to have a high degree of selectivity for certain biological molecules, which makes it a useful tool for investigating specific biochemical and physiological processes. Moving forward, there are many future directions for research involving this compound, including further elucidating its mechanism of action, developing new therapies, and creating new diagnostic tools.
Méthodes De Synthèse
The synthesis method for 5-[1-(2-furylmethyl)-5-methoxy-2-methyl-1H-indol-3-yl]-1,3,4-oxadiazol-2-yl hydrosulfide involves several steps. The starting materials are 5-methoxy-2-methylindole and 2-furylmethyl bromide. These are reacted with sodium hydride and potassium carbonate to form the intermediate product, which is then reacted with thiosemicarbazide to form the final product.
Propriétés
Nom du produit |
5-[1-(2-furylmethyl)-5-methoxy-2-methyl-1H-indol-3-yl]-1,3,4-oxadiazol-2-yl hydrosulfide |
|---|---|
Formule moléculaire |
C17H15N3O3S |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
5-[1-(furan-2-ylmethyl)-5-methoxy-2-methylindol-3-yl]-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C17H15N3O3S/c1-10-15(16-18-19-17(24)23-16)13-8-11(21-2)5-6-14(13)20(10)9-12-4-3-7-22-12/h3-8H,9H2,1-2H3,(H,19,24) |
Clé InChI |
JRCQLOCVWMMGJW-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1CC3=CC=CO3)C=CC(=C2)OC)C4=NNC(=S)O4 |
SMILES canonique |
CC1=C(C2=C(N1CC3=CC=CO3)C=CC(=C2)OC)C4=NNC(=S)O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2-Hydroxyethyl)-4-methyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-thiazol-3-ium](/img/structure/B271350.png)
![3-Bromo-1-[2-(2-naphthyl)-2-oxoethyl]pyridinium](/img/structure/B271351.png)
![3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271353.png)
![1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271358.png)
![(1E)-1-[(4-methylsulfonylphenyl)methylene]indene](/img/structure/B271360.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium](/img/structure/B271365.png)

![1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-methylquinolinium](/img/structure/B271367.png)



![N-{4-[2-(4-quinolinyl)vinyl]phenyl}urea](/img/structure/B271382.png)
![N-{4-[2-(4-quinolinyl)vinyl]phenyl}acetamide](/img/structure/B271383.png)
![3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]quinolinium](/img/structure/B271384.png)